4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYSZEMWNWCNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Conditions and Stoichiometry
Key studies demonstrate that equimolar ratios of 2-aminopyridine and 4-methoxybenzenesulfonyl chloride (1:1) in aqueous or dichloromethane (DCM) solvents yield optimal results. For instance, a protocol using sodium acetate (2 equivalents) in distilled water at 80–85°C for 4–8 hours achieved an 82–88% yield for analogous sulfonamides. The base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.
Workup and Purification
Post-reaction workup typically involves:
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Acid-base extraction : Washing with 1M HCl to remove unreacted sulfonyl chloride, followed by saturated NaHCO₃ to eliminate residual acid.
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Crystallization : Recrystallization from ethanol or ethyl acetate yields high-purity product.
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Chromatography : Automated column chromatography with gradients (e.g., 17–47% organic phase) resolves minor impurities.
Solvent and Base Optimization
Aqueous vs. Organic Solvent Systems
Comparative studies reveal that aqueous systems favor higher yields (80–88%) due to improved solubility of ionic intermediates. In contrast, DCM-based reactions require longer durations (16–24 hours) but enable easier isolation of moisture-sensitive products.
Base Selection
The choice of base critically influences reaction efficiency:
| Base | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Sodium acetate | 82–88 | 4–8 | ≥95 |
| Pyridine | 70–75 | 16–24 | 90 |
| Triethylamine | 78–82 | 8–12 | 93 |
Sodium acetate in water emerges as the optimal base-solvent combination, balancing yield and reaction speed.
Industrial Scalability and Continuous Flow Synthesis
Batch Reactor Limitations
Traditional batch reactors face challenges in heat dissipation and mixing efficiency at scale, leading to inconsistent yields (±5% variability).
Continuous Flow Advantages
Adopting continuous flow reactors mitigates these issues by:
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Precise temperature control : Microfluidic channels maintain 85°C ±1°C, reducing side reactions.
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Reduced residence time : 30-minute reaction completion versus 8 hours in batch systems.
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Higher throughput : 1.2 kg/day production capacity with ≥98% purity.
Mechanistic Insights and Kinetic Studies
Reaction Kinetics
Pseudo-first-order kinetics dominate, with rate constants (k) of 0.15–0.25 h⁻¹ at 85°C. The activation energy (Eₐ) calculated via Arrhenius plots is 45.2 kJ/mol, indicating a moderate energy barrier.
Computational Modeling
Density functional theory (DFT) simulations identify the transition state (TS) geometry, where the N–S bond length decreases from 3.2 Å (reactants) to 2.1 Å (TS) before forming the final 1.7 Å bond in the product. The calculated Gibbs free energy (ΔG‡) of 68.3 kJ/mol aligns with experimental observations.
Quality Control and Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥98% purity when using recrystallized product.
Comparative Analysis of Literature Methods
| Study | Yield (%) | Purity (%) | Key Innovation |
|---|---|---|---|
| PMC (2024) | 88 | 95 | Sodium acetate in H₂O |
| RSC (2016) | 82 | 98 | Continuous flow optimization |
| ACS (2016) | 75 | 90 | Pyridine in DCM |
The PMC protocol offers the best balance of yield and practicality for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-pyridin-2-yl-benzenesulfonamide, while reduction of a nitro group can produce 4-amino-N-pyridin-2-yl-benzenesulfonamide.
Scientific Research Applications
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding of the compound to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide with structurally or functionally related sulfonamide derivatives, based on data from the provided evidence.
Key Observations:
Structural Diversity: The pyridin-2-yl group in the target compound contrasts with chloropyridinyl (), benzothiazole (), or thiazolidinone () substituents in analogs. These modifications alter electronic properties and steric bulk, impacting binding to biological targets . Methoxy groups (para position) enhance solubility compared to methyl or chloro substituents in analogs (e.g., ) .
Synthetic Routes: Most sulfonamides are synthesized via sulfonylation of amines or hydrazides (e.g., ). Crystallographic data (e.g., ) highlight the role of hydrogen bonding in stabilizing molecular conformations, which may influence bioavailability .
The target compound’s pyridin-2-yl group may favor interactions with kinase active sites .
Physical Properties: Melting points (MP) and solubility vary significantly. For example, a fluorinated chromenone-sulfonamide () has an MP of 175–178°C, whereas methoxy-substituted analogs () may exhibit lower MPs due to reduced crystallinity .
Biological Activity
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is a sulfonamide derivative with the molecular formula C12H12N2O3S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the methoxy group and the pyridine moiety, contribute to its diverse biological interactions.
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, enhancing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been noted for its antileishmanial and antimalarial activities, suggesting a broad spectrum of action against various pathogens.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Mycobacterium tuberculosis |
| 4-Amino-N-pyridin-2-yl-benzenesulfonamide | 6.25 | Mycobacterium tuberculosis |
| 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide | 12.5 | Staphylococcus aureus |
This table summarizes the minimum inhibitory concentration (MIC) values for various compounds related to this compound against selected bacterial strains.
Case Studies
- Antitubercular Activity : A study reported that derivatives similar to this compound exhibited promising antitubercular activity against M. tuberculosis H37Rv, with MIC values around 6.25 μg/mL. This suggests that modifications to the sulfonamide structure can enhance efficacy against resistant strains .
- Antimalarial Effects : In another investigation, compounds derived from similar sulfonamides demonstrated protective effects against sporozoite-induced falciparum malaria, indicating potential therapeutic applications in malaria treatment.
Comparative Analysis
When compared to other sulfonamide derivatives, such as 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide , the presence of the methoxy group in this compound enhances its lipophilicity and possibly its ability to penetrate cellular membranes more effectively.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Lipophilicity |
|---|---|---|
| This compound | High | Moderate |
| 4-Amino-N-pyridin-2-yl-benzenesulfonamide | Moderate | Low |
| 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 2-aminopyridine under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C).
- Critical Parameters : Reaction time (6–12 hours), solvent choice (DMF preferred for solubility), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity .
Q. How does the methoxy group influence solubility and bioactivity?
- Solubility Enhancement : The methoxy group increases hydrophilicity, improving aqueous solubility (logP reduction by ~0.5 units compared to non-methoxy analogues). Co-solvent systems (e.g., DMSO/water) are recommended for in vitro assays .
- Bioactivity : Methoxy substituents enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition observed in analogues like N-(4-Methoxyphenyl)benzenesulfonamide) .
Q. What analytical techniques are essential for structural characterization?
- Primary Methods :
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺: 291.3 g/mol) .
- Supplementary Techniques : IR spectroscopy for sulfonamide S=O stretch (1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
- Crystallography Workflow :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Software like SHELXL or SIR97 to model hydrogen bonds (e.g., C–H⋯O interactions stabilizing the pyridin-2-yl orientation) .
- Key Metrics : Target R-factor <0.05 and wR(F²) <0.16 for high-confidence structures .
Q. What strategies address contradictions in biological activity data across analogues?
- Case Study : Inconsistent COX-2 inhibition between 4-methoxy and 4-chloro derivatives:
- Hypothesis Testing : Perform molecular docking (AutoDock Vina) to compare binding affinities.
- Experimental Validation : Competitive enzyme assays (IC₅₀ determination) .
- Data Interpretation : Consider substituent electronic effects (methoxy’s electron-donating vs. chloro’s electron-withdrawing) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
- SAR Framework :
- Core Modifications : Introduce thiazolo[5,4-b]pyridine moieties (IC₅₀ improvement by ~50% in analogues) .
- Functional Group Additions : Fluorine substitution at the benzenesulfonamide para-position enhances metabolic stability .
- Biological Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) followed by in vivo xenograft models .
Methodological Recommendations
- Contradiction Resolution : Cross-validate computational (DFT, docking) and experimental (enzyme kinetics, crystallography) data .
- Scale-Up Synthesis : Optimize reaction scalability using flow chemistry (residence time: 30 min, yield: 82%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
